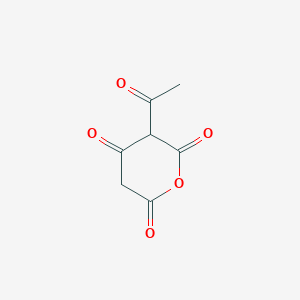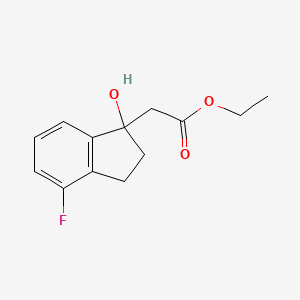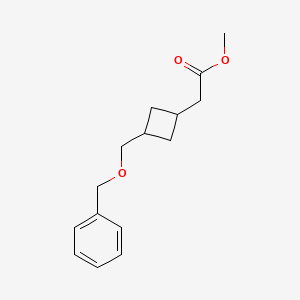![molecular formula C16H21N5O3 B8400458 Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester)](/img/structure/B8400458.png)
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) typically involves the condensation of 2,4-dichloropyrimidine-5-carboxylate with β-ethylamino propionate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as pyridine and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for cyclization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and transcription in bacteria . By inhibiting this enzyme, the compound disrupts bacterial DNA synthesis, leading to cell death. This mechanism makes it a potential candidate for antibacterial drug development.
相似化合物的比较
Similar Compounds
Pipemidic Acid: Another pyrido[2,3-d]pyrimidine derivative with similar antibacterial properties.
Norfloxacin: A fluoroquinolone antibiotic with a similar mechanism of action but different structural features.
Ciprofloxacin: Another fluoroquinolone with broader antibacterial activity.
Uniqueness
Ethyl 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (Pipemidic Acid Ethyl Ester) is unique due to its specific structural configuration, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit bacterial DNA gyrase with high specificity sets it apart from other similar compounds.
属性
分子式 |
C16H21N5O3 |
|---|---|
分子量 |
331.37 g/mol |
IUPAC 名称 |
ethyl 8-ethyl-5-oxo-2-piperazin-1-ylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H21N5O3/c1-3-20-10-12(15(23)24-4-2)13(22)11-9-18-16(19-14(11)20)21-7-5-17-6-8-21/h9-10,17H,3-8H2,1-2H3 |
InChI 键 |
GREJMFIZXZNREA-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCNCC3)C(=O)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


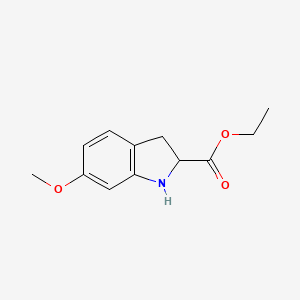
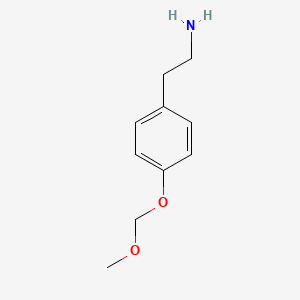
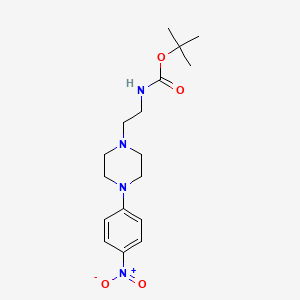

![5-(2H-Tetrazol-2-yl)-1-azabicyclo[3.2.1]octane](/img/structure/B8400394.png)
![Benzo[d]thiazol-3(2H)-yl(3,5-dichloro-4-methoxyphenyl)methanone](/img/structure/B8400403.png)

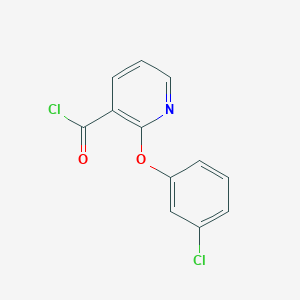

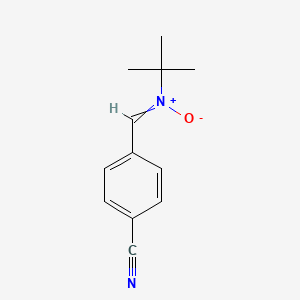
![2-Chloro-6-[(dimethylaminomethylene)amino]purine](/img/structure/B8400451.png)
